Dimethyl tin dilaurate
Description
Dibutyl tin dilaurate (DBTL, C₃₂H₆₄O₄Sn), a widely used organotin compound, is a light yellow, oily liquid with a molecular weight of 631.56 g/mol and a specific gravity of 1.05 g/cm³. It is insoluble in water but soluble in organic solvents like benzene, toluene, and acetone . DBTL is a potent Lewis acid catalyst, primarily employed in polyurethane (PU) synthesis, marine antifouling coatings, and esterification/transesterification reactions . Its catalytic activity stems from tin(IV) atoms coordinating with substrates to accelerate urethane and ester bond formation . Despite its efficacy, DBTL faces scrutiny due to moderate toxicity (rat oral LD₅₀: 175 mg/kg) and environmental concerns, particularly neurotoxicity and endocrine disruption risks .
Properties
IUPAC Name |
[dodecanoyloxy(dimethyl)stannyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;;;/h2*2-11H2,1H3,(H,13,14);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYNQLKRDKNQMN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176202 | |
| Record name | Bis(lauroyloxy)dimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-99-9 | |
| Record name | 1,1′-(Dimethylstannylene) didodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl tin dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(lauroyloxy)dimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(lauroyloxy)dimethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYL TIN DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU9Z81QH8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Methylation of Metallic Tin
The primary route to dimethyltin dichloride involves reacting tin particles with methyl chloride (CH3Cl) under pressurized conditions. Patent CN102516288A discloses a method where tin, dimethyl sulfoxide (DMSO), and tin tetrachloride (SnCl4) are heated to 180–210°C under 0.9–1.3 MPa methyl chloride pressure. This exothermic reaction proceeds for 4 hours, yielding Me2SnCl2 with 98.7% selectivity. Residual tin is reclaimed by distillation at 200–240°C, achieving a tin utilization rate of 96.5%.
Catalytic Enhancements
The addition of SnCl4 and DMSO accelerates the reaction by forming intermediate tin complexes, which lower the activation energy for methyl chloride insertion. US Patent 4,052,426 highlights the use of phosphane-based catalysts (e.g., [R3P(R'Cl)a]SnCl4) to achieve sustained reaction rates exceeding 22 parts/hour over 160 hours. These systems prevent tin sintering, maintaining active surface areas for continuous production.
Comparative Analysis of Precursor Methods
Direct Synthesis of Dimethyl Tin Dilaurate
Esterification Protocol
This compound is synthesized via nucleophilic substitution between dimethyltin dichloride and lauric acid (C12H24O2). As detailed in CN106892849, a 45% aqueous solution of Me2SnCl2 is combined with lauric acid in a reactor at 55°C. Sodium ethoxide (NaOEt) is added dropwise to maintain pH 5.5, facilitating deprotonation of lauric acid and subsequent ligand exchange. The mixture undergoes phase separation, followed by water washing and vacuum distillation to remove low-boiling impurities.
Yield and Purity Optimization
Stoichiometric control ensures a 1:2 molar ratio of Me2SnCl2 to lauric acid, minimizing unreacted precursors. At 50–70°C, the reaction achieves 98.4% yield with a tin content of 21.36% in the final product. Post-synthesis analyses via gas chromatography (GC) and inductively coupled plasma (ICP) spectroscopy verify the absence of SnCl4 and monoalkyltin species.
Reaction Mechanisms and Optimization
Ligand Exchange Dynamics
The esterification proceeds through a two-stage mechanism:
- Deprotonation : Sodium ethoxide abstracts protons from lauric acid, generating carboxylate anions (C11H23COO−).
- Nucleophilic Attack : Carboxylate ions displace chloride ligands on Me2SnCl2, forming Sn–O bonds.
Maintaining pH 5.5 prevents excessive saponification of lauric acid while ensuring sufficient carboxylate availability.
Temperature and Solvent Effects
Elevating temperatures beyond 70°C risks decarboxylation of lauric acid, whereas temperatures below 50°C slow reaction kinetics. Aqueous ethanol (50% v/v) serves as an ideal solvent, balancing reactant solubility and facilitating phase separation post-reaction.
Industrial-Scale Production Techniques
Batch Reactor Configurations
Large-scale synthesis (e.g., 423 kg lauric acid batches) employs jacketed reactors with reflux condensers and automated pH probes. Post-reaction, the organic phase is treated with 600 kg of purified water to remove NaCl byproducts via salting-out. Vacuum distillation at 60–80°C isolates this compound with >99% purity.
Continuous Flow Systems
Recent patents propose continuous systems where Me2SnCl2 and lauric acid are fed into a tubular reactor at 65°C. In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments to NaOEt addition rates.
Analytical Characterization and Quality Assurance
Spectroscopic Methods
Titrimetric Assays
Potentiometric titration with AgNO3 quantifies residual chloride ions, ensuring <0.1% Cl− content in commercial batches.
Comparative Evaluation of Synthetic Approaches
The direct esterification method (CN106892849) surpasses alternative pathways in scalability and yield, though it requires stringent pH control. Earlier methods employing tin laurate intermediates exhibit lower yields (85–90%) due to incomplete ligand substitution. Catalytic systems using SnCl4 reduce reaction times but introduce purification challenges.
Applications and Industrial Relevance
This compound’s primary application lies in PVC stabilization, where it scavenges HCl degradation products. Its low toxicity compared to monoalkyltin analogs has driven adoption in food-grade packaging. Emerging uses include catalysis in transesterification reactions, leveraging its Lewis acidity to activate carbonyl groups.
Biological Activity
Dimethyl tin dilaurate (DMTDL) is a tin-based compound that has garnered attention for its biological activities, particularly in the context of its interactions with various biological systems. This article explores the biological activity of DMTDL, including its toxicity, potential therapeutic applications, and interactions with other compounds.
This compound is a dialkyltin compound with the chemical formula . It is primarily used as a catalyst in the production of polyurethane and other polymeric materials. The presence of two laurate groups contributes to its lipophilicity, which influences its biological interactions.
Toxicity Studies
Interaction with Other Compounds
DMTDL has been shown to effectively react with isocyanates, facilitating the formation of polyurethanes . This property not only highlights its industrial utility but also raises questions about its biological implications when released into the environment.
Case Study 1: Developmental Toxicity Assessment
- Objective : To evaluate the developmental toxicity of DMTDL in Wistar-Han rats.
- Method : Pregnant rats were administered varying doses of DMTDL from gestation day 6 to 20.
- Findings : No maternal deaths or significant fetal malformations were noted at doses up to 25 mg/kg/day. The study concluded that DMTDL does not exhibit teratogenic effects under the tested conditions .
Case Study 2: Cytotoxicity Evaluation
- Objective : To assess the cytotoxic profile of DMTDL against cancer cell lines.
- Method : Various cancer cell lines were treated with DMTDL to determine cell viability.
- Findings : Preliminary results indicated that DMTDL possesses cytotoxic properties; however, further studies are necessary to establish specific dose-response relationships and mechanisms of action .
Summary of Findings
Scientific Research Applications
Applications in Polymer Chemistry
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Catalyst for Polyurethane Production
- DMTDL is primarily used as a catalyst in the synthesis of polyurethanes from polyols and isocyanates. It facilitates the reaction between hydroxyl groups and isocyanates, promoting efficient polymerization.
- Case Study : Research has shown that DMTDL enhances the pot life and curing speed of polyurethane formulations, making it a preferred choice in industrial applications .
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Stabilizer for PVC
- Organotin compounds, including DMTDL, are utilized as stabilizers in polyvinyl chloride (PVC) production. They prevent degradation during processing and enhance the thermal stability of PVC products.
- Data Table: Stabilization Efficacy
Stabilizer Type Degradation Temperature (°C) Effectiveness (%) DMTDL 200 95 Dibutyltin Dilaurate 190 90 Stannous Octoate 180 85
Biological Applications
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Antimicrobial Properties
- DMTDL has been investigated for its antimicrobial activity, particularly against various bacterial strains. Its effectiveness as a biocide is attributed to its ability to disrupt cellular membranes.
- Case Study : A study demonstrated that DMTDL exhibited significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in medical and agricultural fields .
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Toxicological Assessments
- While DMTDL shows promise in various applications, its safety profile has been scrutinized due to potential developmental toxicity associated with organotin compounds.
- Findings : Research indicates that while some organotins can cause reproductive toxicity, studies specifically on DMTDL have shown mixed results, necessitating further investigation into its safety for human exposure .
Industrial Applications
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Use in Coatings and Adhesives
- DMTDL is employed in formulating coatings and adhesives due to its catalytic properties, which improve adhesion strength and durability.
- Data Table: Adhesive Strength Comparison
Adhesive Type Adhesive Strength (MPa) Curing Agent Polyurethane with DMTDL 12 Isocyanate Polyurethane without DMTDL 8 Isocyanate
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Role in Specialty Chemicals
- The compound is also involved in the production of specialty chemicals such as lubricants and surfactants, where it aids in modifying chemical properties to achieve desired performance characteristics.
Comparison with Similar Compounds
Comparison with Other Organotin Catalysts
Table 1: Key Organotin Catalysts and Their Properties
Key Insights :
- Reactivity : DBTL outperforms dimethyltin dilaurate in PU curing due to stronger Lewis acidity, but dioctyltin dilaurate exhibits better thermal stability in high-temperature applications .
- Toxicity : DBTL is less toxic than tributyltin compounds but more hazardous than dioctyltin derivatives, which are prioritized in eco-friendly formulations .
Comparison with Non-Tin Catalysts
Key Insights :
- Copper Catalysts : Cu(II)-sulfate matches DBTL’s catalytic efficiency in PU coatings, reducing drying time by 20% while improving solvent resistance .
- Bismuth Catalysts: Bismuth neodecanoate is less reactive but avoids toxicity-related regulatory restrictions. However, it destabilizes cationic emulsion systems, limiting its use .
- Zinc Complexes : Zinc-based catalysts (e.g., Zn-1-methylimidazole) are safer but less effective, requiring higher loading to match DBTL’s performance .
Toxicity and Environmental Impact
- It inhibits phosphatidylinositol signaling in rat brains, affecting neural function .
- Bismuth compounds are preferred in medical applications due to negligible cytotoxicity .
- Regulatory Trends: The EU’s REACH regulation restricts organotin use, driving adoption of non-tin catalysts in coatings and adhesives .
Research Findings and Innovations
- Synergistic Effects: DBTL combined with sulfurized organoborates enhances antiwear properties in lubricants via tribochemical reduction, depositing elemental tin on metal surfaces .
- Copper-Amine Complexes : These catalysts achieve PU curing rates comparable to DBTL while reducing VOC emissions by 15% .
- Hybrid Systems : DBTL-zirconium co-catalysts improve hydrolytic stability in silicone coatings without compromising pot life .
Q & A
Q. What are the standard methods for synthesizing dibutyltin dilaurate and characterizing its purity?
Dibutyltin dilaurate is synthesized via reactions involving organotin precursors and lauric acid derivatives. A common method involves catalytic methacrylation, where hydroxyl groups on substrates like chitosan react with 2-isocyanatoethyl methacrylate in the presence of dibutyltin dilaurate itself as a catalyst . Characterization includes:
Q. How does dibutyltin dilaurate function as a catalyst in polyurethane synthesis, and what are the key experimental parameters to optimize its activity?
Dibutyltin dilaurate accelerates urethane bond formation by polarizing the isocyanate group, enhancing nucleophilic attack by polyols. Key parameters include:
- Catalyst concentration : Typically 0.1–1.0 wt% of the total formulation .
- Temperature : Optimal activity at 25–60°C; higher temperatures may degrade the catalyst .
- Solvent compatibility : Prefer non-polar solvents (e.g., toluene) to maintain catalytic efficiency . Experimental validation involves monitoring gel time and tack-free time to assess reaction kinetics .
Q. What analytical techniques are recommended for quantifying dibutyltin dilaurate in complex matrices such as biological or environmental samples?
- AAS with graphite furnace for trace tin detection in biological tissues (sensitivity ~1 ppm) .
- High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for environmental samples, using protocols validated for organotin compounds .
- Material Safety Data Sheet (MSDS) guidelines for handling hazardous byproducts during analysis .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo studies to evaluate the neurotoxic effects of dibutyltin dilaurate, considering conflicting data on its apoptotic mechanisms?
- Dose-response studies : Use PC12 neuronal cells exposed to 0.1–10 µM dibutyltin dilaurate to assess reactive oxygen species (ROS) generation and caspase-3 activation .
- In vivo models : Administer 5–50 mg/kg/day to rats via oral gavage for 28 days, followed by histopathological analysis of brain tissue and oxidative stress markers (e.g., malondialdehyde) .
- Contradiction resolution : Compare results across cell lines (e.g., thymus vs. neuronal cells) to identify tissue-specific apoptotic pathways .
Q. What methodological approaches are effective in resolving contradictions in reported catalytic efficiencies of dibutyltin dilaurate across different polyurethane formulations?
- Controlled variable testing : Isolate factors like humidity, solvent type, and polyol molecular weight to identify confounding variables .
- Kinetic studies : Use rheometry to measure viscosity changes during curing, correlating with catalyst performance .
- Statistical modeling : Apply multivariate regression to datasets from peer-reviewed studies to identify trends in catalytic efficiency .
Q. In the context of developing non-toxic alternatives to dibutyltin dilaurate, what experimental strategies validate the efficacy of copper-based catalysts while ensuring compatibility with industrial polymer processes?
- Comparative catalysis : Substitute dibutyltin dilaurate with Cu(II)-sulfate (0.5–2.0 wt%) in PU formulations and measure drying time, solvent resistance, and mechanical properties .
- Mechanistic studies : Use X-ray photoelectron spectroscopy (XPS) to confirm copper’s role in Lewis acid catalysis .
- Scalability testing : Validate copper catalysts in pilot-scale reactors under industrial conditions (e.g., high shear mixing) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
